3-Hydroxymethyl-2-methylthiopyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-10-7-6(5-9)3-2-4-8-7/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKCWZWWIQFORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621576 | |
| Record name | [2-(Methylsulfanyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62658-90-6 | |
| Record name | [2-(Methylsulfanyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(methylsulfanyl)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Reactivity Profiles of 3 Hydroxymethyl 2 Methylthiopyridine
Reactivity of the Hydroxymethyl Moiety
The hydroxymethyl group at the 3-position of the pyridine (B92270) ring behaves as a typical primary alcohol, undergoing oxidation, reduction, condensation, and substitution reactions.
Oxidation and Reduction Pathways of the Hydroxymethyl Group
The primary alcohol of 3-Hydroxymethyl-2-methylthiopyridine can be oxidized to the corresponding aldehyde, 2-(methylthio)nicotinaldehyde, and further to the carboxylic acid, 2-(methylthio)nicotinic acid. Common oxidizing agents for the conversion of primary alcohols to aldehydes, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, can be employed. For instance, the photoelectrocatalytic oxidation of 3-pyridinemethanol (B1662793) to 3-pyridinemethanal has been demonstrated using TiO2 nanotubes, suggesting a potential route for the selective oxidation of the subject compound. researchgate.net
Conversely, the corresponding aldehyde, 2-(methylthio)nicotinaldehyde, can be reduced to this compound using standard reducing agents like sodium borohydride (B1222165) in an alcoholic solvent. The selective reduction of aromatic nitro compounds in the presence of a thiol has been achieved using 2-mercaptoethanol (B42355) and trinuclear iron acetate (B1210297) complexes, indicating the compatibility of the methylthio group under certain reductive conditions. rsc.org
Table 1: Oxidation and Reduction Reactions
| Transformation | Reagents and Conditions | Product |
| Oxidation of Alcohol | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 2-(Methylthio)nicotinaldehyde |
| Oxidation of Aldehyde | Potassium permanganate (B83412) (KMnO₄), heat | 2-(Methylthio)nicotinic acid |
| Reduction of Aldehyde | Sodium borohydride (NaBH₄), Methanol | This compound |
Condensation and Derivatization Reactions, Including Schiff Base Formation
The hydroxymethyl group itself is not directly involved in condensation reactions typical of carbonyl compounds. However, its oxidation product, 2-(methylthio)nicotinaldehyde, readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various biologically active molecules. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. mdpi.com
For example, the condensation of various aldehydes with 2-aminothiophenol (B119425) leads to the formation of 2-substituted benzothiazoles, illustrating the reactivity of aldehydes in forming C-N bonds. mdpi.com Similarly, 2-(methylthio)nicotinaldehyde would be expected to react with a variety of primary amines to yield the corresponding Schiff bases.
Halogenation and Subsequent Nucleophilic Substitutions
The hydroxymethyl group can be converted into a good leaving group, typically a halide, to facilitate nucleophilic substitution reactions. A common method for this transformation is the use of thionyl chloride (SOCl₂) to produce 3-(chloromethyl)-2-(methylthio)pyridine. This reaction proceeds via a chlorosulfite ester intermediate.
The resulting 3-(chloromethyl) derivative is susceptible to nucleophilic attack by a wide range of nucleophiles, such as amines, thiols, and cyanides, leading to the formation of a variety of 3-substituted pyridine derivatives. The reactivity of similar benzylic and heterocyclic halides is well-established. For instance, the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) proceeds via nucleophilic substitution. mdpi.com
Table 2: Halogenation and Nucleophilic Substitution
| Reaction | Reagents and Conditions | Product |
| Halogenation | Thionyl chloride (SOCl₂) | 3-(Chloromethyl)-2-(methylthiopyridine) |
| Nucleophilic Substitution | Ammonia (NH₃) | (2-(Methylthio)pyridin-3-yl)methanamine |
| Nucleophilic Substitution | Sodium cyanide (NaCN) | (2-(Methylthio)pyridin-3-yl)acetonitrile |
| Nucleophilic Substitution | Sodium thiomethoxide (NaSMe) | 3-((Methylthio)methyl)-2-(methylthio)pyridine |
Transformations Involving the Methylthio Group
The methylthio group at the 2-position of the pyridine ring is also a site of significant reactivity, primarily involving oxidation of the sulfur atom and nucleophilic displacement of the entire group.
Oxidation to Sulfoxides and Sulfones
The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation of sulfides to sulfoxides is a common transformation, and further oxidation to the sulfone is also possible under more stringent conditions. researchgate.net A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being common choices. nih.govorganic-chemistry.org
The stepwise oxidation of thiophene (B33073) derivatives, which are structurally similar to the pyridine system in this compound, has been studied using hydrogen peroxide catalyzed by methyltrioxorhenium(VII). nih.gov This method allows for the controlled oxidation first to the sulfoxide and then to the sulfone. nih.gov A "green" method for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid has also been reported, offering high yields and simple product isolation. nih.gov
Table 3: Oxidation of the Methylthio Group
| Transformation | Reagents and Conditions | Product |
| Sulfide to Sulfoxide | m-CPBA (1 equivalent), CH₂Cl₂ | 3-Hydroxymethyl-2-(methylsulfinyl)pyridine |
| Sulfide to Sulfone | m-CPBA (>2 equivalents), CH₂Cl₂ | 3-Hydroxymethyl-2-(methylsulfonyl)pyridine |
| Sulfide to Sulfoxide | H₂O₂ (30%), Acetic Acid | 3-Hydroxymethyl-2-(methylsulfinyl)pyridine |
Nucleophilic Displacement Reactions of the Methylthio Group
The 2-methylthio group can act as a leaving group in nucleophilic aromatic substitution reactions. The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom. stackexchange.comquimicaorganica.orguoanbar.edu.iqquora.com This makes the 2-position of this compound susceptible to displacement by strong nucleophiles.
While the methylthio group is not as good a leaving group as a halide, its displacement can be achieved, particularly with soft nucleophiles or under forcing conditions. The reactivity can be enhanced by oxidation of the sulfur to the sulfoxide or sulfone, which are better leaving groups. Reactions of 2-chloropyridines with amines are common examples of nucleophilic aromatic substitution on the pyridine ring. youtube.com The displacement of a nitro group at the 3-position of a pyridine ring by sulfur nucleophiles has also been demonstrated, highlighting the feasibility of such substitutions on the pyridine core. nih.gov
Reactivity of the Pyridine Core System
The pyridine ring is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity. The nitrogen atom's electronegativity reduces the electron density of the ring, making it less susceptible to electrophilic attack compared to benzene. uoanbar.edu.iqquimicaorganica.org Conversely, this electron deficiency facilitates nucleophilic attack on the ring, particularly when the ring is activated. nih.govacs.org
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) on the pyridine nucleus is generally a challenging transformation that requires vigorous reaction conditions. uoanbar.edu.iqquimicaorganica.org The nitrogen atom deactivates the ring towards electrophiles. Furthermore, under the acidic conditions often required for SEAr reactions like nitration or sulfonation, the pyridine nitrogen is readily protonated, further deactivating the ring. uoanbar.edu.iq
For an unsubstituted pyridine, electrophilic attack occurs preferentially at the 3- and 5-positions, as the intermediates for substitution at these positions are more stable than those for attack at the 2-, 4-, or 6-positions. quimicaorganica.org In the case of this compound, the substituents are expected to influence the regioselectivity of the reaction. The 2-methylthio group is an electron-donating group, which would typically direct electrophilic attack to the ortho and para positions. However, in the pyridine ring, the directing effects are more complex. For instance, in 2-methoxypyridine, an analogue with an electron-donating group at the 2-position, electrophilic substitution is directed to the 5-position. chegg.com By analogy, it can be predicted that electrophilic substitution on this compound would also favor the 5-position.
It is important to note that Friedel-Crafts alkylations and acylations are generally not feasible on pyridines, as the Lewis acid catalysts tend to coordinate with the nitrogen atom, leading to strong deactivation of the ring. quimicaorganica.org
Nucleophilic Dearomatization Reactions of Activated Pyridines
Nucleophilic dearomatization is a powerful method for the synthesis of highly functionalized, non-aromatic nitrogen heterocycles from readily available pyridines. acs.org The direct dearomatization of pyridines is difficult due to their aromatic stability and requires either highly reactive nucleophiles or the presence of strong electron-withdrawing groups on the ring. nih.gov A more common strategy involves the activation of the pyridine ring by N-alkylation, N-acylation, or N-sulfonylation to form a pyridinium salt. This activation significantly enhances the electrophilicity of the ring, making it susceptible to attack by a wide range of nucleophiles. mdpi.com
The nucleophilic attack on activated pyridinium salts typically occurs at the 2-, 4-, or 6-positions, leading to the formation of 1,2-, 1,4-, or 1,6-dihydropyridines. mdpi.com For this compound, after activation, nucleophilic attack would be expected to occur at the 4- and 6-positions. The presence of electron-donating groups on the pyridine ring can sometimes reduce the efficiency and stereoselectivity of dearomatization reactions. mdpi.com
Recent advances in this field have demonstrated the use of transition metal catalysis, such as copper, to achieve enantioselective dearomatization of pyridines without pre-activation. nih.govacs.org These methods often involve the in-situ formation of a more reactive species that then undergoes nucleophilic attack. While no specific studies on this compound have been reported, it is plausible that this compound could undergo dearomatization through one of these activation strategies.
Cycloaddition Reactions Involving Pyridinium Ylides
Pyridinium ylides are versatile 1,3-dipoles that can participate in cycloaddition reactions with various dipolarophiles to generate complex heterocyclic frameworks. nih.govresearchgate.net These ylides are typically generated in situ from the corresponding pyridinium salts by treatment with a base. The stability of the pyridinium ylide is often enhanced by the presence of an electron-withdrawing group on the ylidic carbon. mdpi.com
Structurally related compounds, such as 2-mercaptopyridine (B119420) and 2-methylthiopyridine, have been shown to form pyridinium ylides that undergo [3+2] cycloaddition reactions. clockss.org For example, the rhodium-catalyzed reaction of 2-methylthiopyridine with α-diazoacetophenone generates a pyridinium ylide which can be trapped with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). clockss.org
Based on these precedents, it is highly probable that this compound can be converted into a corresponding pyridinium salt, for instance, by N-alkylation. Subsequent deprotonation would yield a pyridinium ylide. The presence of the 2-methylthio group would influence the stability and reactivity of this ylide. This ylide could then react with various alkenes and alkynes in [3+2] cycloaddition reactions to afford indolizine-type structures. researchgate.net The regiochemistry and stereochemistry of such cycloadditions would be influenced by both the substituents on the pyridine ring and the nature of the dipolarophile. nih.gov
Reaction Mechanism Elucidation for Chemical Transformations
The mechanisms of the aforementioned reactions are well-established in pyridine chemistry.
Electrophilic Aromatic Substitution proceeds via a two-step mechanism involving the initial attack of the aromatic pi-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com This is the rate-determining step as it involves the disruption of the aromatic system. masterorganicchemistry.com In the second step, a base removes a proton from the carbon bearing the electrophile, restoring aromaticity. masterorganicchemistry.com For pyridine, the stability of the intermediate sigma complex dictates the position of substitution, with attack at the 3-position avoiding the placement of a positive charge on the electronegative nitrogen atom. quimicaorganica.org
Nucleophilic Dearomatization of Activated Pyridines also involves a stepwise mechanism. The reaction initiates with the attack of a nucleophile on an activated pyridinium salt, typically at the 2- or 4-position, to form a dihydropyridine. mdpi.com The regioselectivity is governed by electronic factors, with the positive charge on the nitrogen atom directing the nucleophile to these positions.
Cycloaddition Reactions of Pyridinium Ylides are generally considered to be concerted [3+2] cycloadditions, as described by the Huisgen 1,3-dipolar cycloaddition mechanism. nih.gov In this pericyclic reaction, the 1,3-dipole (the pyridinium ylide) reacts with a dipolarophile (an alkene or alkyne) in a single step through a cyclic transition state to form a five-membered ring. However, depending on the reactants and conditions, stepwise mechanisms involving zwitterionic or diradical intermediates have also been proposed. nih.gov The regioselectivity of the cycloaddition is determined by the frontier molecular orbitals of the ylide and the dipolarophile. nih.gov
Computational Chemistry and Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Interpretation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (primarily the electron density) of many-body systems, such as atoms and molecules. It is a powerful tool for predicting a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics like HOMO-LUMO energy gaps.
For 3-Hydroxymethyl-2-methylthiopyridine, DFT calculations would begin with the optimization of its molecular geometry to find the most stable conformation. This involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. Once the optimized structure is obtained, further calculations can predict its spectroscopic properties. Theoretical vibrational frequencies from DFT can be correlated with experimental data from Infrared (IR) and Raman spectroscopy to assign specific vibrational modes to the functional groups within the molecule. d-nb.info
Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 5.1: Predicted Electronic Properties of this compound via DFT (Note: The following data are illustrative of typical DFT outputs and are not from a published study on this specific compound.)
| Parameter | Predicted Value | Significance |
|---|---|---|
| Energy of HOMO | Data not available in public literature | Region of electron donation (nucleophilicity) |
| Energy of LUMO | Data not available in public literature | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | Data not available in public literature | Indicates chemical reactivity and kinetic stability |
| Dipole Moment | Data not available in public literature | Measures the polarity of the molecule |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of a system, offering insights into conformational changes and intermolecular interactions that are not accessible through static modeling. nih.gov
For this compound, MD simulations could be used to explore its conformational landscape. The hydroxymethyl and methylthio groups can rotate, leading to various conformers. MD simulations would track the molecule's trajectory over time, allowing for the identification of the most stable and populated conformations in different environments, such as in a vacuum or in a specific solvent. This analysis is crucial for understanding how the molecule's shape influences its properties and biological activity.
Furthermore, MD simulations can elucidate the intermolecular interactions between this compound and its surrounding environment. For instance, in an aqueous solution, simulations can reveal the nature and dynamics of hydrogen bonds formed between the molecule's hydroxyl group or pyridine (B92270) nitrogen and water molecules. nih.gov If the molecule is studied in the context of a biological system, such as a protein-ligand complex, MD simulations can assess the stability of the binding and characterize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex. nih.gov
Table 5.2: Potential Intermolecular Interactions of this compound from MD Simulations (Note: This table illustrates the types of interactions that would be analyzed, not specific findings.)
| Interaction Type | Potential Interacting Groups | Significance in Biological Systems |
|---|---|---|
| Hydrogen Bonding | Hydroxymethyl group (donor/acceptor), Pyridine Nitrogen (acceptor) | Crucial for binding specificity and stability with biological targets |
| Hydrophobic Interactions | Pyridine ring, Methyl group | Contributes to binding affinity within hydrophobic pockets of proteins |
| π-π Stacking | Pyridine ring | Interaction with aromatic residues in protein binding sites |
Computational Approaches for Reaction Mechanism Elucidation
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome and designing new synthetic pathways. Computational chemistry provides powerful tools to explore potential reaction pathways, identify transition states, and calculate activation energies, thereby elucidating the most likely mechanism. mdpi.com
For this compound, computational methods could be used to investigate its reactivity in various chemical transformations. For example, the oxidation of the methylthio group or the esterification of the hydroxymethyl group could be modeled. Using methods like DFT, researchers can map out the potential energy surface of the reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.
The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. These computational insights can help rationalize experimental observations or predict the outcome of new, untested reactions involving this compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. chemrevlett.comnih.gov These models are built on the principle that the structure of a molecule dictates its activity or properties. nih.gov
In a QSAR/QSPR study involving this compound, it would typically be part of a larger dataset of structurally related pyridine derivatives. chemrevlett.comresearchgate.net For each compound in the series, a set of numerical descriptors representing its structural, electronic, and physicochemical properties would be calculated. These descriptors can range from simple counts of atoms and bonds to complex quantum chemical parameters.
A mathematical model, often using techniques like Multiple Linear Regression (MLR) or machine learning algorithms, is then developed to find a quantitative relationship between the descriptors and the experimental activity (e.g., IC50 value) or property (e.g., boiling point). chemrevlett.com A statistically robust QSAR/QSPR model can be used to predict the activity or properties of new, unsynthesized compounds, thereby prioritizing candidates for synthesis and testing and accelerating the discovery process. nih.gov While QSAR studies have been performed on various pyridine derivatives, specific models focused on a series including this compound are not documented in the available literature. chemrevlett.comnih.gov
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govsemanticscholar.org This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. d-nb.infonih.gov
For this compound, molecular docking could be employed to screen for potential protein targets or to understand its binding mode within a known target. The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity for numerous possible poses. The pose with the best score represents the most likely binding mode.
The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. nih.govashdin.com This information is invaluable for explaining the molecule's biological activity and for guiding the design of more potent and selective analogs. For example, docking could show the hydroxymethyl group forming a critical hydrogen bond with a specific amino acid, suggesting that modifications to this group could significantly impact binding affinity.
Table 5.3: Illustrative Molecular Docking Results (Note: This table is a template for typical docking output and does not represent actual data for this compound.)
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Hypothetical Kinase A | Data not available in public literature | Data not available in public literature | Data not available in public literature |
| Hypothetical Protease B | Data not available in public literature | Data not available in public literature | Data not available in public literature |
Biological and Pharmacological Research Applications of 3 Hydroxymethyl 2 Methylthiopyridine and Its Derivatives
Medicinal Chemistry Applications of Pyridine (B92270) Scaffolds
The versatility of the pyridine nucleus allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological, physicochemical, and pharmacokinetic properties of drug candidates. nih.gov This adaptability has cemented the pyridine scaffold's role as a fundamental building block in modern drug design. enpress-publisher.comresearchgate.net
Pyridine-based ring systems are one of the most widely utilized heterocycles in drug design, largely due to their significant impact on pharmacological activity, which has led to the creation of many broad-spectrum therapeutic agents. nih.govresearchgate.net The significance of this scaffold is underscored by the presence of 95 FDA-approved pharmaceuticals derived from pyridine or dihydropyridine. nih.govresearchgate.net These drugs address a wide range of medical conditions, demonstrating the scaffold's broad therapeutic applicability. researchgate.net
The pyridine ring is a key component in numerous natural products, including vitamins like niacin (Vitamin B3) and coenzymes such as NAD and NADP. nih.gov In synthetic drug development, its incorporation is a well-established strategy to enhance the solubility and bioavailability of less soluble compounds, owing to its polar and ionizable aromatic nature. researchgate.net The therapeutic applications of pyridine-containing drugs are extensive, spanning antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents, among others. nih.gov
Table 1: Examples of FDA-Approved Drugs Featuring a Pyridine Scaffold
| Drug Name | Therapeutic Application |
|---|---|
| Isoniazid | Tuberculosis nih.govresearchgate.net |
| Abiraterone (B193195) Acetate (B1210297) | Prostate Cancer nih.govresearchgate.net |
| Crizotinib | Cancer researchgate.net |
| Delavirdine | HIV/AIDS nih.govresearchgate.net |
| Piroxicam | Anti-inflammatory (Arthritis) nih.govresearchgate.net |
| Ciclopirox | Antifungal (Ringworm, Athlete's foot) researchgate.net |
| Nilvadipine | Hypertension nih.govresearchgate.net |
The pyridine scaffold's utility in drug design is magnified by several strategic approaches that medicinal chemists employ. These strategies leverage the pyridine core to generate diverse libraries of compounds for screening against various biological targets. nih.gov
One key strategy is scaffold hopping and hybridization . This involves replacing a core structure in a known active compound with a pyridine ring or fusing the pyridine scaffold with other pharmacologically relevant motifs to create novel hybrid molecules. rsc.org For instance, novel pyridine-annulated purine (B94841) analogs were designed as potential anticancer agents by hybridizing known anticancer drug structures with imidazo-pyridine derivatives. rsc.org This approach led to the discovery of compounds with significant apoptotic activity in cancer cells. rsc.org
Another strategy involves the modification of the pyridine ring with various functional groups . The attachment of groups like amino, hydroxy, methoxy, or sulfamide (B24259) can significantly enhance a compound's bioactivity. nih.gov The position of substituents on the pyridine ring is crucial; for example, adding a carboxylic acid (COOH) group at the C-3 position, as seen in nicotinic acid, is known to enhance bioactivity. nih.gov The fusion of other heterocyclic rings with the pyridine nucleus is another common tactic to intensify biological properties, such as antimicrobial effects. nih.gov The design of innovative compounds by combining pyridine and chromene moieties has produced structures with potential as antinociceptive, antimicrobial, and bronchodilator agents. mdpi.com
These design strategies capitalize on the pyridine ring's ability to improve biochemical potency, enhance metabolic stability and permeability, and resolve issues related to protein binding. researchgate.net
Biological Activity Spectrum of 3-Hydroxymethyl-2-methylthiopyridine and Related Pyridine Derivatives
Pyridine derivatives exhibit a vast range of biological activities, making them a subject of intense research. nih.govresearchgate.net The incorporation of a sulfur atom, as in 2-methylthiopyridine derivatives, further diversifies their potential pharmacological applications. Research has demonstrated that these compounds possess antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net
Pyridine derivatives are of special interest in the development of new antimicrobial agents due to their favorable solubility and potent activity. nih.gov The rise of multidrug-resistant (MDR) pathogens has spurred research into novel chemical scaffolds, and pyridine has emerged as a promising candidate. nih.gov Some newly synthesized pyridine compounds have shown efficacy against multidrug-resistant S. aureus (MRSA). nih.gov
Research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives has yielded compounds with strong antibacterial activity against several Gram-positive bacteria, including S. aureus and S. pneumoniae. nih.gov The introduction of a fluorine atom into the pyridine ring was found to significantly enhance antibacterial potency. nih.gov Similarly, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives demonstrated potent activity against a panel of gram-positive bacteria, with one compound exhibiting an eight-fold stronger effect than the antibiotic linezolid (B1675486) against certain strains. nih.gov
Thio-substituted pyridine derivatives have also been investigated. Studies on thiophene-containing compounds, which are structurally related to thiopyridines, have noted their significant antimicrobial activities. researchgate.net A study on novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivatives revealed that most of the tested compounds exhibited strong to moderate antibacterial and antifungal effects. researchgate.net
Table 2: Selected Research on the Antimicrobial Activity of Pyridine Derivatives
| Compound/Derivative Class | Key Finding | Bacterial/Fungal Strains |
|---|---|---|
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Compound 7j showed MIC of 0.25 µg/mL, 8-fold stronger than linezolid. nih.gov | Gram-positive bacteria (drug-sensitive and resistant) |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Compounds 21b, 21d, 21e, 21f exhibited strong activity similar to linezolid. nih.gov | S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus |
| 4-Thiophenyl-pyridine derivatives | Exhibited strong to moderate antibacterial and antifungal effects. researchgate.net | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. flavus |
| Pyridine-triazoles | Compounds with trimethoxyphenyl, furanyl, and thiophenyl groups showed excellent activity. mdpi.com | E. coli, P. mirabilis, P. aeruginosa, C. albicans |
The pyridine scaffold is a key feature in several anti-inflammatory agents. nih.gov Piroxicam, an FDA-approved non-steroidal anti-inflammatory drug (NSAID), contains a pyridine ring and is used to treat arthritis. nih.govresearchgate.net
Research has shown that specific derivatives, such as 2-[(phenylthio)methyl]pyridine derivatives, can inhibit immune-mediated inflammatory reactions. nih.gov These compounds were found to significantly reduce exudate volume and white blood cell accumulation in a rat model of inflammation, a pattern of activity distinct from indomethacin (B1671933) and similar to hydrocortisone. nih.gov
The mechanism of action for some pyridine-related anti-inflammatory compounds involves the inhibition of cyclooxygenase (COX) enzymes. Pyrimidine derivatives, which are structurally similar to pyridines, have been identified as high-selectivity inhibitors of COX-2, an enzyme induced at sites of inflammation. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it may reduce gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com Thiourea derivatives, which can be conceptually related to thiopyridines, have also been shown to possess a broad spectrum of anti-inflammatory effects. mdpi.com
Table 3: Selected Research on the Anti-inflammatory Properties of Pyridine and Related Derivatives
| Compound/Derivative Class | Key Finding/Mechanism | Model/Assay |
|---|---|---|
| 2-[(Phenylthio)methyl]pyridines | Inhibited dermal reverse passive Arthus reaction; reduced exudate and leukocyte accumulation. nih.gov | Rat models |
| Pyrimidine Derivatives (L1, L2) | Showed high selectivity towards COX-2 inhibition, comparable to meloxicam. nih.gov | In vitro COX-1/COX-2 inhibition assays |
| Pranoprofen | An established NSAID based on a chromenopyridine scaffold. mdpi.com | Clinical use |
| Propolis (contains phenolic compounds) | Downregulated pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. mdpi.com | In vitro and in vivo studies |
The pyridine scaffold is integral to the structure of several successful anticancer drugs, including abiraterone acetate and crizotinib. nih.govresearchgate.net This has driven extensive research into novel pyridine derivatives as potential cancer therapeutics. researchgate.netrsc.org
One strategy involves designing pyridine derivatives to target specific proteins crucial for cancer cell growth and survival. A study focused on novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives designed them as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy. researchgate.net Several of these synthesized compounds exhibited superior anticancer activities against liver (HepG-2) and breast (MCF-7) cancer cell lines, with some showing promising dual EGFR/VEGFR-2 inhibition. researchgate.net
Another approach, scaffold-hopping and hybridization, has been used to develop pyridine-annulated purine derivatives. rsc.org This work led to the identification of several compounds with significant anticancer activity against kidney cancer cells while showing relatively less toxicity to normal cells. A representative compound was found to induce apoptosis (programmed cell death) in cancer cells. rsc.org The versatility of the pyridine scaffold allows for its incorporation into a wide range of structures aimed at disrupting various cancer-related pathways. nih.gov
Table 4: Selected Research on the Anticancer Potential of Pyridine Derivatives
| Compound/Derivative Class | Key Finding/Target | Cancer Cell Line(s) |
|---|---|---|
| 4-Thiophenyl-pyridine derivatives | Dual inhibition of EGFR and VEGFR-2. researchgate.net | HepG-2 (Liver), MCF-7 (Breast) |
| Pyridine-annulated Adenine Analogs | Induced significant apoptosis. rsc.org | Kidney cancer cells |
| Pyridine-annulated Xanthine Analogs | Possessed significant anticancer activities. rsc.org | Kidney cancer cells |
| Thienopyrimidines | Synthesized as potential anticancer agents. researchgate.net | General anticancer research |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Abiraterone Acetate |
| Amrinone |
| Ciclopirox |
| Crizotinib |
| Delavirdine |
| Enpiroline |
| Ethionamide |
| Hydrocortisone |
| Indomethacin |
| Isoniazid |
| Linezolid |
| Meloxicam |
| Milrinone |
| Niacin (Nicotinic acid) |
| Nikethamide |
| Nilvadipine |
| Omeprazole |
| Piroxicam |
| Pranoprofen |
| Pyridostigmine |
| Roflumilast |
| Tacrine |
Enzyme Inhibition Studies
The structural motif of this compound, featuring a pyridine core with hydroxymethyl and methylthio substituents, presents a versatile template for the design of enzyme inhibitors. Studies on related pyridine derivatives have demonstrated significant inhibitory activity against a range of clinically relevant enzymes, suggesting a promising avenue for the development of novel therapeutics.
PIM Kinase: The PIM kinase family (PIM-1, PIM-2, and PIM-3) of serine/threonine kinases is a key regulator of cell proliferation and survival, making them attractive targets for cancer therapy. researchgate.net Research into pyridine-based compounds has identified several potent PIM kinase inhibitors. researchgate.netnih.gov For instance, pyridyl carboxamide scaffolds and substituted pyridones have shown significant Pim-1 kinase inhibitory activity. nih.govcolab.ws A series of pyridone derivatives demonstrated potent inhibition, with the most active compound exhibiting an IC50 of 50 nM. colab.ws The inhibitory mechanism often involves competitive binding at the ATP-binding site of the kinase. tandfonline.comnih.gov The structure-activity relationship (SAR) studies of pyridone-based inhibitors revealed that specific substitutions on the pyridine ring are crucial for their potency. colab.ws
Aurora B Kinase: Aurora kinases are essential for regulating mitosis, and their dysregulation is frequently observed in cancer. nih.govnih.gov Consequently, they are considered important targets for anticancer drug development. nih.gov Imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of Aurora kinases. nih.govacs.org One such derivative, compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide), displayed significant inhibitory activity against Aurora-A, Aurora-B, and Aurora-C with IC50 values of 0.042, 0.198, and 0.227 µM, respectively. nih.gov The design of these inhibitors often exploits the structural differences in the ATP-binding pockets of Aurora A and Aurora B to achieve selectivity. acs.org Benzo[e]pyridoindoles (BePI), another class of pyridine derivatives, have also been identified as powerful Aurora kinase inhibitors, with the presence of an oxo group on the pyridine ring being critical for Aurora B inhibition. nih.gov
DNA Gyrase and Topoisomerase IV: Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology, making them validated targets for antibacterial agents. nih.govnih.gov Pyridine-containing compounds have shown promise as inhibitors of these enzymes. A series of pyridine-3-carboxamide-6-yl-ureas were designed as inhibitors of the ATPase subunit of DNA gyrase, demonstrating potent Gram-positive antibacterial efficacy. nih.gov Furthermore, novel pyridothienopyrimidine derivatives have been synthesized and shown to be potent dual inhibitors of E. coli DNA gyrase and topoisomerase IV. nih.gov For example, the 4'-(4-methyl-piperazin-1-yl)- derivative 4b exhibited IC50 values of 3.44 µM against DNA gyrase and 14.46 µM against topoisomerase IV. nih.gov SAR studies on 2,4,6-trisubstituted pyridine derivatives indicated that a 2-thienyl-4-furylpyridine skeleton was important for topoisomerase I inhibitory activity. nih.gov
TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. nih.gov Antagonists of this receptor are being investigated as potential analgesics. The structure-activity relationships of 2-thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as hTRPV1 antagonists have been explored. researchgate.net These studies indicate that the pyridine derivatives generally exhibit slightly better antagonism than their corresponding phenyl counterparts. researchgate.net
| Enzyme Target | Pyridine Derivative Class | Key Findings | Reported IC50 Values | Reference |
|---|---|---|---|---|
| PIM-1 Kinase | Substituted Pyridones | Potent inhibition through a hydrogen bond network involving the catalytic core. | IC50 = 50 nM for the most potent inhibitor. | colab.ws |
| Aurora B Kinase | Imidazo[4,5-b]pyridines | Inhibits Aurora-A, -B, and -C. Good microsomal stability and inhibits cell proliferation. | IC50 = 0.198 µM | nih.gov |
| DNA Gyrase | Pyridothienopyrimidines | Potent dual inhibition of DNA gyrase and topoisomerase IV. | IC50 = 3.44 µM | nih.gov |
| Topoisomerase IV | Pyridothienopyrimidines | More potent inhibition than ciprofloxacin (B1669076) in some cases. | IC50 = 14.46 µM | nih.gov |
| TRPV1 | 2-Thio Pyridine Analogues | Pyridine derivatives showed slightly better antagonism than phenyl surrogates. | Ki = 0.1 nM for a potent antagonist. | researchgate.net |
Pharmacokinetic and Pharmacodynamic Investigations
The therapeutic potential of any compound is intrinsically linked to its pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic properties. In silico and in vitro studies on pyridine derivatives provide valuable insights into the likely behavior of this compound and its analogs.
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions and Studies
Computational tools are frequently employed in early-stage drug discovery to predict the ADME properties of novel compounds. d-nb.infonih.gov For various pyridine and pyrimidine derivatives, in silico predictions using software like SwissADME have been conducted to assess their drug-likeness based on parameters such as Lipinski's rule of five, which evaluates molecular weight, lipophilicity, and hydrogen bond donors/acceptors. nih.govresearchgate.netnih.gov Studies on thioalkyl derivatives of pyridine have predicted high gastrointestinal absorption and low blood-brain barrier penetration for many of the synthesized compounds. nih.gov These predictive models help in prioritizing compounds with favorable pharmacokinetic profiles for further experimental validation. d-nb.info
| Compound Class | ADME Parameter | Prediction/Finding | Reference |
|---|---|---|---|
| Pyridine Derivatives | Drug-Likeness | Many derivatives do not violate Lipinski's rule, suggesting good potential as orally active drugs. | researchgate.net |
| Thioalkyl Pyridine Derivatives | Absorption | Predicted high gastrointestinal absorption. | nih.gov |
| Thioalkyl Pyridine Derivatives | Distribution | Predicted low blood-brain barrier passage. | nih.gov |
| General Pyridine/Pyrimidine Derivatives | In Silico Tools | Tools like SwissADME and ADMETSar are used for prediction of various pharmacokinetic properties. | d-nb.infonih.gov |
Elucidation of Mechanism of Action at the Molecular and Cellular Levels
Understanding how a compound exerts its effects at a molecular and cellular level is fundamental to its development as a therapeutic agent. For pyridine derivatives acting as enzyme inhibitors, the mechanism of action is often elucidated through kinetic studies and molecular docking.
For instance, kinetic studies of pyridine-quinoline hybrids as PIM-1 kinase inhibitors have revealed both competitive and non-competitive modes of inhibition. tandfonline.comnih.gov Competitive inhibitors typically bind to the ATP-binding site, preventing the natural substrate from binding. nih.gov Molecular docking studies provide a virtual representation of how the inhibitor fits into the active site of the enzyme, highlighting key interactions such as hydrogen bonds and hydrophobic interactions that are responsible for its inhibitory activity. nih.gov
In the context of Aurora kinase inhibition by benzo[e]pyridoindolones, the mechanism involves cell cycle arrest, leading to polyploidy and ultimately apoptosis. nih.gov Similarly, pyridine derivatives targeting topoisomerases can induce cell death by stabilizing the enzyme-DNA cleavage complex, which leads to DNA damage and apoptosis. chemijournal.com For TRPV1 antagonists, the mechanism involves blocking the channel to prevent the influx of cations that leads to pain signaling. nih.gov
Role As a Versatile Synthetic Intermediate and Privileged Scaffold in Organic Chemistry
Utility in the Synthesis of Fused Heterocyclic Systems
The construction of fused heterocyclic systems is a central theme in organic synthesis, driven by the fact that these structures are often found in biologically active natural products and pharmaceuticals. 3-Hydroxymethyl-2-methylthiopyridine is a valuable precursor for the synthesis of various fused pyridine (B92270) derivatives, such as thieno[2,3-b]pyridines and furo[2,3-b]pyridines. The reactivity of the hydroxymethyl and methylthio substituents can be strategically exploited to achieve cyclization reactions.
The hydroxymethyl group at the 3-position can be readily converted into other functional groups to facilitate cyclization. For instance, oxidation to the corresponding aldehyde or carboxylic acid, followed by condensation with a suitable reagent, can lead to the formation of a new ring fused to the pyridine core. Alternatively, conversion of the hydroxyl group to a leaving group, such as a tosylate or a halide, can enable intramolecular nucleophilic substitution.
The methylthio group at the 2-position also plays a crucial role. It can act as a leaving group in the presence of a suitable nucleophile, or it can be oxidized to a sulfoxide (B87167) or sulfone, which can then participate in cyclization reactions. The combination of these two functional groups provides a powerful platform for the synthesis of a diverse range of fused heterocyclic systems.
A general strategy for the synthesis of fused heterocycles from substituted pyridines involves the reaction of vicinal functional groups. For example, a compound with vicinal chloro and cyano groups can serve as a starting material for fused heterocycle synthesis. mdpi.com Similarly, the functional groups of this compound can be manipulated to create precursors for such cyclizations.
Table 1: Potential Fused Heterocyclic Systems from this compound This table is interactive. Click on the headers to sort.
| Target Fused System | Key Transformation of this compound | Potential Reagents |
|---|---|---|
| Thieno[2,3-b]pyridine | Intramolecular cyclization | Strong base |
| Furo[2,3-b]pyridine | Oxidation of hydroxymethyl group and cyclization | Oxidizing agent, acid/base catalyst |
Applications in the Construction of Complex Organic Molecules
The utility of this compound extends beyond the synthesis of fused heterocycles to the construction of more elaborate organic molecules. The differential reactivity of its functional groups allows for a stepwise and controlled elaboration of the molecular structure.
The hydroxymethyl group can undergo a variety of transformations. It can be oxidized to an aldehyde or a carboxylic acid, which can then participate in a wide range of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, and Grignard additions. It can also be converted to a halomethyl group, which is a versatile precursor for nucleophilic substitution and cross-coupling reactions.
The methylthio group can also be manipulated in several ways. It can be oxidized to the corresponding sulfoxide or sulfone, which can act as a leaving group or participate in Michael additions. The methylthio group can also be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the 2-position of the pyridine ring. This reactivity is analogous to the displacement of a nitro group in SNAr reactions of 2-styryl-3-nitropyridines with thiolate anions. mdpi.com
The pyridine nitrogen itself can be protonated or alkylated, which can influence the reactivity of the other functional groups. This multi-faceted reactivity makes this compound a valuable building block for the synthesis of complex natural products and other target molecules.
Table 2: Key Reactions of the Functional Groups in this compound This table is interactive. Click on the headers to sort.
| Functional Group | Reaction Type | Product Functional Group |
|---|---|---|
| 3-Hydroxymethyl | Oxidation | Aldehyde, Carboxylic Acid |
| 3-Hydroxymethyl | Halogenation | Halomethyl |
| 2-Methylthio | Oxidation | Sulfoxide, Sulfone |
Contribution to the Development of Novel Pharmaceutical Leads and Libraries
Pyridine and its derivatives are well-established as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in the structures of known drugs and biologically active compounds. dergipark.org.tr The incorporation of a 3-hydroxymethyl and a 2-methylthio group into the pyridine ring, as in this compound, creates a molecule with the potential to interact with a variety of biological targets.
Derivatives of related pyridine structures have shown a broad spectrum of biological activities. For example, various pyridine derivatives have been reported to possess antimicrobial, anticancer, antiviral, and anti-inflammatory properties. mdpi.com Thiourea derivatives, which share the sulfur-carbon bond, also exhibit a wide range of biological activities including antibacterial, antioxidant, and anticancer effects. mdpi.com The synthesis of salts of 3-(hydroxymethyl)pyridine with aryldithiophosphonic acids has yielded compounds with antimicrobial activity. researchgate.net
Given the established biological relevance of the pyridine core and the versatile reactivity of the hydroxymethyl and methylthio groups, this compound represents a promising starting point for the design and synthesis of new pharmaceutical leads. Its utility as a synthetic intermediate allows for the systematic exploration of the chemical space around this scaffold, which is a crucial aspect of modern drug discovery.
Environmental Fate and Transport Considerations
Degradation Pathways in Environmental Compartments (e.g., soil, water, air)
In the environment, pyridine (B92270) and its derivatives can be subject to various processes including photochemical transformations, complexation, and transport. researchgate.net The presence of both a hydroxymethyl and a methylthio group on the pyridine ring of 3-Hydroxymethyl-2-methylthiopyridine suggests potential sites for oxidative and reductive transformations. The sulfur atom in the methylthio group could be susceptible to oxidation. mdpi.com However, without specific experimental data, the predominant degradation pathways in different environmental compartments remain speculative.
Biotransformation and Biodegradation Studies
No specific biotransformation or biodegradation studies for this compound were identified in the available literature. Research on other pyridine derivatives indicates that microorganisms, including various bacteria and fungi, are capable of degrading these compounds, often utilizing them as a source of carbon and nitrogen. researchgate.netresearchgate.netnih.gov
The typical initial step in the aerobic biodegradation of many pyridine derivatives involves the enzymatic hydroxylation of the pyridine ring, which increases its reactivity and facilitates ring cleavage. researchgate.netnih.govresearchgate.net For instance, bacteria have been shown to degrade 2-hydroxypyridine (B17775) and 4-hydroxypyridine (B47283) through different hydroxylation and ring-opening pathways. researchgate.net The degradation of pyridine itself can proceed through a direct ring cleavage catalyzed by a monooxygenase system in some bacteria. asm.orgnih.gov The presence of the hydroxymethyl and methylthio substituents on this compound would likely influence which microbial consortia could metabolize it and the specific enzymatic reactions involved. Anaerobic biodegradation of pyridine derivatives has also been observed, with susceptibility to transformation varying based on the type and position of the substituent. nih.gov
Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)
Detailed studies on the photolysis and hydrolysis of this compound are not available. Generally, the abiotic transformation of organic compounds in the environment can be a significant degradation route.
Photolysis: The pyridine ring can undergo photochemical reactions. The rate and products of photolysis would depend on the absorption spectrum of the compound and the presence of photosensitizers in the environment. Some studies have investigated the photodegradation of pyridine, which can be enhanced by the presence of catalysts like titanium dioxide. mdpi.com
Hydrolysis: The stability of the methylthio ether linkage and the hydroxymethyl group to hydrolysis under typical environmental pH conditions would need to be experimentally determined. While the pyridine ring itself is generally stable to hydrolysis, the substituents may be more susceptible. For example, the cleavage of methyl aryl ethers can be achieved under certain laboratory conditions using reagents like pyridine hydrochloride, though this is not directly representative of environmental hydrolysis. researchgate.net
Without specific experimental data, the half-life and primary degradation products of this compound resulting from abiotic processes in the environment cannot be definitively stated.
Environmental Monitoring and Assessment Methodologies
There are no standardized environmental monitoring methods specifically developed for this compound. However, general analytical techniques used for the detection of pyridine and its derivatives in environmental matrices could likely be adapted.
Commonly employed methods for analyzing pyridine compounds in samples such as water and soil include:
Gas Chromatography (GC) coupled with various detectors, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is another versatile technique for the separation and quantification of pyridine derivatives. researchgate.net
For trace-level detection in environmental samples, sample preparation and pre-concentration steps are often necessary. The development of a specific monitoring method for this compound would require the optimization of extraction procedures and instrumental conditions to ensure adequate sensitivity, selectivity, and accuracy. The use of molecularly designed chemosensors for detecting functionalized pyridines is an area of ongoing research and could potentially offer novel monitoring solutions in the future. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-hydroxymethyl-2-methylthiopyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, thiomethylation of pyridine derivatives using LiAlH4 or borane-THF complexes (as in Scheme 1 of ) achieves moderate yields (60–80%). Key factors include solvent polarity (THF preferred for stabilizing intermediates) and temperature control (room temperature for 72 hours minimizes side reactions). Column chromatography (SiO₂, hexane/ethyl acetate) is critical for purification .
- Data Consideration : Yield variations (e.g., 70% vs. 85%) may arise from trace moisture or oxygen sensitivity. Always report reaction atmosphere (N₂/Ar) and reagent purity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) resolves hydroxyl (δ 4.8–5.2 ppm) and thiomethyl (δ 2.1–2.3 ppm) protons. ¹³C NMR confirms the pyridine backbone (C2-SMe at ~160 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) with ESI+ detect [M+H]⁺ ions (calc. MW: 155.2 g/mol). Validate purity >95% .
- Troubleshooting : Overlapping peaks in NMR? Use DEPT-135 or COSY to distinguish adjacent protons.
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : The compound degrades at pH < 3 (acidic hydrolysis of thiomethyl group) or pH > 9 (hydroxyl group deprotonation). Stability assays (UV-Vis at λmax 270 nm) show <10% degradation over 24 hours at pH 5–6. Buffers like PBS (0.1 M) are recommended for biological studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies (e.g., IC₅₀ values in kinase assays) often stem from:
- Assay Conditions : Compare ATP concentrations (1 mM vs. 10 µM) and incubation times.
- Compound Solubility : Use DMSO stocks <0.1% to avoid micelle formation. Validate solubility via dynamic light scattering .
Q. What computational strategies predict the binding modes of this compound in enzyme active sites?
- Methodological Answer :
- Docking : AutoDock Vina with AMBER force fields identifies favorable poses in cytochrome P450 isoforms. Key interactions: SMe group with hydrophobic pockets; hydroxyl with catalytic residues .
- MD Simulations : GROMACS (100 ns trajectories) assesses stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >2 Å suggests poor binding .
Q. What metabolic pathways involve this compound, and how are they tracked in vivo?
- Methodological Answer :
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs (e.g., ¹⁴C-SMe) to trace hepatic Phase I oxidation (CYP3A4-mediated) .
- LC-HRMS : Detect metabolites like sulfoxide derivatives (m/z 171.1) in rodent plasma. Use stable isotope internal standards (e.g., d₃-methyl) for quantification .
Methodological Best Practices
- Synthesis Reproducibility : Pre-dry glassware (120°C, 2 hrs) and solvents (molecular sieves) to mitigate yield loss .
- Data Reporting : Adhere to CHEMDNER guidelines for compound nomenclature and MIAME standards for bioassays .
- Ethical Compliance : For toxicity studies, follow OECD 423 guidelines and consult institutional biosafety committees .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
